molecular formula C15H14N2O3 B14563904 Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- CAS No. 61494-29-9

Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro-

Cat. No.: B14563904
CAS No.: 61494-29-9
M. Wt: 270.28 g/mol
InChI Key: GCXGVZNOMKAVBQ-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- is an organic compound with a complex structure It is a derivative of benzamide, where the amide nitrogen is substituted with a methyl group and a 2-methylphenyl group, and the benzene ring is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- typically involves the nitration of N-methyl-N-(2-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as aniline derivatives. The process includes methylation, acylation, and nitration steps, each requiring specific catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the reagent used, various substituted benzamides can be formed.

Scientific Research Applications

Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound without the nitro and methylphenyl substitutions.

    N-methyl-N-phenylbenzamide: Similar structure but lacks the nitro group.

    2-bromo-N-methylbenzamide: Similar structure with a bromine atom instead of a nitro group.

Uniqueness

Benzamide, N-methyl-N-(2-methylphenyl)-2-nitro- is unique due to the presence of both the nitro group and the 2-methylphenyl substitution, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61494-29-9

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-methyl-N-(2-methylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C15H14N2O3/c1-11-7-3-5-9-13(11)16(2)15(18)12-8-4-6-10-14(12)17(19)20/h3-10H,1-2H3

InChI Key

GCXGVZNOMKAVBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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